![molecular formula C14H15N5O2 B2547326 N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415586-89-7](/img/structure/B2547326.png)
N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features an imidazo[1,2-b]pyridazine core, which is known for its biological activity, and an oxazole ring, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic synthesis. One common route includes the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the oxazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, may be employed to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but they often involve the use of strong acids or bases and specific catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups to the compound.
科学的研究の応用
N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its combination of an imidazo[1,2-b]pyridazine core and an oxazole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and material science.
特性
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-14(2,3)10-8-12(21-18-10)16-13(20)9-4-5-11-15-6-7-19(11)17-9/h4-8H,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEIAKNNTVZCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
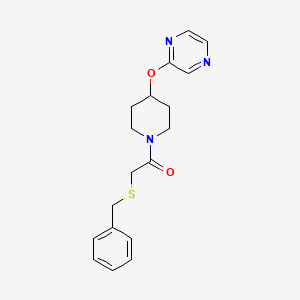
![7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547245.png)
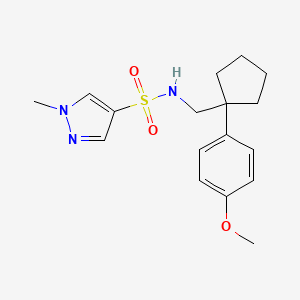
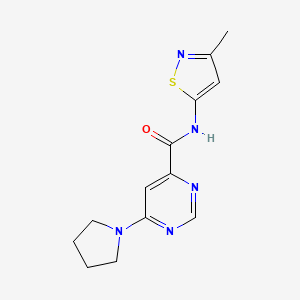
![N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide](/img/structure/B2547252.png)
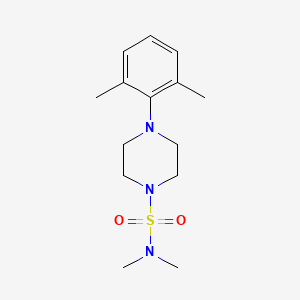
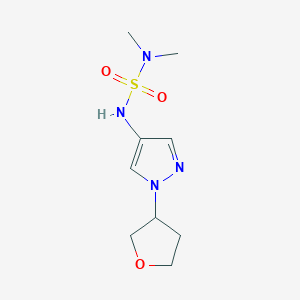
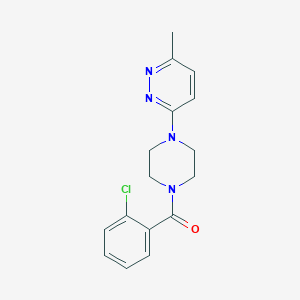
![3-Chloro-2-(chloromethyl)benzo[b]thiophene](/img/structure/B2547258.png)
![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2547259.png)
![N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2547261.png)

![3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2547264.png)
![N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547265.png)
